molecular formula C3H3ClN2O2 B8593099 5-Chlorohydantoin

5-Chlorohydantoin

Cat. No.: B8593099
M. Wt: 134.52 g/mol
InChI Key: UDHSRCRBMXLUHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chlorohydantoin is an N-chlorinated derivative of the hydantoin heterocycle, positioning it as a reagent of interest in organic synthesis and disinfection research. Hydantoins are characterized by an imidazolidine-2,4-dione structure and are found in certain natural products and pharmacologically active molecules . N-chlorinated hydantoins, in general, serve as valuable chlorinating agents and oxidants in a range of synthetic transformations . Researchers value these compounds as alternative, and sometimes milder, chlorine sources compared to more reactive reagents like sulfuryl chloride . The mechanism of action for this class of compounds involves the transfer of a chloronium ion (Cl+), which can chlorinate target substrates through a proposed dichloro intermediate . Handling of this compound requires appropriate safety precautions. Related halogenated hydantoin compounds are known to be corrosive, can cause skin burns and serious eye damage, and may be harmful if inhaled or ingested . This product is strictly for research use in a controlled laboratory setting and is not intended for personal, cosmetic, or household use of any kind.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C3H3ClN2O2

Molecular Weight

134.52 g/mol

IUPAC Name

5-chloroimidazolidine-2,4-dione

InChI

InChI=1S/C3H3ClN2O2/c4-1-2(7)6-3(8)5-1/h1H,(H2,5,6,7,8)

InChI Key

UDHSRCRBMXLUHH-UHFFFAOYSA-N

Canonical SMILES

C1(C(=O)NC(=O)N1)Cl

Origin of Product

United States

Synthetic Methodologies for 5 Chlorohydantoin and Analogues

Historical and Contemporary Approaches to Halogenated Hydantoin (B18101) Synthesis

The preparation of N-chlorinated hydantoins has traditionally relied on two primary methods. One classical approach involves bubbling chlorine gas through an alkaline aqueous solution of the hydantoin. nih.gov However, the high toxicity and reactivity of elemental chlorine make this method somewhat undesirable for routine laboratory use. nih.gov A second historical method is the treatment of a hydantoin with an aqueous solution of sodium hypochlorite. nih.gov This approach can be hampered by difficulties in extracting the more water-soluble hydantoin products. nih.gov

Contemporary methods have sought to overcome these limitations by employing simpler and higher-yielding protocols. One notable modern approach utilizes trichloroisocyanuric acid (TCCA) as the chlorinating agent in a solvent like acetonitrile (B52724). nih.gov This technique has proven to be general and effective for a range of hydantoin substrates, including 5,5-disubstituted, 5-monosubstituted, and unsubstituted hydantoins, providing the desired N-chlorinated products in excellent yields, often requiring only a simple recrystallization for purification. nih.gov

Direct chlorination of the hydantoin ring system is a common strategy. As mentioned, classical methods use reagents like chlorine gas or sodium hypochlorite. nih.gov More recent and efficient methods employ solid chlorinating agents. For instance, 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCDMH), a stable and inexpensive compound, serves as an effective reagent for various chlorination reactions. nih.govlookchem.com The reaction of 5,5-dimethylhydantoin (B190458) with TCCA in acetonitrile provides a straightforward route to the corresponding N-chlorinated product in high yield. nih.gov This methodology is advantageous as it often produces crystalline products that can be purified by simple filtration and recrystallization, avoiding the need for chromatographic separation. nih.gov

An alternative synthetic route to 5-chlorohydantoin involves starting from a modified precursor such as 5-hydroxyhydantoin (B43812). One documented synthesis involves the treatment of 5-hydroxyhydantoin with thionyl chloride to yield this compound. openmedscience.com This product is often unstable and is typically used in subsequent reactions without isolation. google.com For example, after its formation, it can be reacted with urea (B33335) to produce allantoin (B1664786) or with phenol (B47542) to synthesize 5-(p-hydroxyphenyl)hydantoin. google.com This precursor-based approach allows for the introduction of the chlorine atom at the C5 position of the hydantoin ring, as opposed to the more common N-chlorination. openmedscience.comgoogle.com

Strategies for Regioselective Chlorination

A key challenge in the synthesis of chlorinated hydantoins is controlling the position of the chlorine atom (regioselectivity), particularly in the case of mono-chlorination versus di-chlorination on the nitrogen atoms.

The mono-chlorination of hydantoins that are unsubstituted at the N1 and N3 positions presents a specific regiochemical outcome. Computational and experimental studies on 5,5-dimethylhydantoin have shown that while the N3 position is the initial, kinetically favored site of chlorination, the N1-monochloro derivative is the major final product. researchgate.netacs.orgnih.govacs.org The proposed mechanism involves the initial chlorination at the N3 position, followed by a second chlorination at the N1 position to form a 1,3-dichloro intermediate. researchgate.netacs.orgnih.gov This dichloro-hydantoin then undergoes a conproportionation reaction with a molecule of unreacted hydantoin, transferring a chlorine atom to yield two molecules of the more thermodynamically stable 1-chloro-hydantoin. researchgate.netacs.org

From a practical standpoint, mono-chlorination can be achieved by controlling the stoichiometry of the reagents. For example, using one equivalent of TCCA has been shown to successfully effect the mono-chlorination of hydantoin scaffolds. nih.gov

Table 1: Research Findings on Mono-chlorination of Hydantoins

Starting Hydantoin Chlorinating Agent Key Finding Reference
5,5-dimethylhydantoin Hypochlorous acid (HOCl) The N1-monochloro derivative is the major product, formed via a dichloro intermediate and conproportionation. The N3 position is the kinetically favored site of initial attack. researchgate.netacs.orgnih.gov
Trialkylated hydantoin Trichloroisocyanuric acid (TCCA) The use of one equivalent of TCCA effectively achieves mono-chlorination. nih.gov
Unsubstituted hydantoin Not specified Halogenation is believed to occur first at the N3 position, followed by formation of a 1,3-dihalo intermediate, which then transfers halogen to another hydantoin molecule to give the 1-halo derivative. researchgate.net

Di-chlorination of the hydantoin scaffold at the N1 and N3 positions is typically more straightforward than selective mono-chlorination. These protocols generally involve treating the hydantoin with a sufficient excess of a chlorinating agent. For instance, the reaction of 5,5-dimethylhydantoin with TCCA can be driven to completion to form 1,3-dichloro-5,5-dimethylhydantoin (DCDMH), a widely used chlorinating and oxidizing agent in its own right. nih.govsigmaaldrich.com DCDMH is valued as a milder and more selective reagent compared to others like sulfuryl chloride for certain applications. nih.gov The synthesis of these di-chloro derivatives is often high-yielding. nih.gov

Table 2: Research Findings on Di-chlorination of Hydantoins

Starting Hydantoin Chlorinating Agent Product Key Finding Reference
5,5-dimethylhydantoin Trichloroisocyanuric acid (TCCA) 1,3-dichloro-5,5-dimethylhydantoin (DCDMH) An efficient methodology that produces crystalline products in high yield. nih.gov
Various Alkenes DCDMH / Zinc Chloride Vicinal Dichlorides While not a synthesis of dichlorohydantoin itself, this demonstrates the utility and reactivity of DCDMH as a powerful dichlorinating agent. researchgate.net
Sulfur Compounds DCDMH Arenesulfonyl chlorides DCDMH acts as a mild and efficient reagent for oxidative chlorination. lookchem.com

Enantioselective Synthesis of Chiral N-Chlorohydantoins

The development of asymmetric synthesis has led to methods for preparing chiral N-chlorohydantoins. These chiral molecules are of significant interest as they can be employed as reagents in enantioselective transformations. nih.gov The synthesis of the first examples of chiral N-chlorohydantoins was achieved using the TCCA-based chlorination method on chiral hydantoin precursors. nih.gov

These chiral N-chlorohydantoins have been successfully used as terminal chlorenium sources in organocatalytic asymmetric reactions. A notable application is in the enantioselective chlorolactonization of 4-aryl pentenoic acids, where the use of a chiral N-chlorohydantoin in the presence of a catalyst like (DHQD)2PHAL can achieve high enantioselectivities. capes.gov.br Furthermore, mechanistic studies using specifically designed chiral N-acylated N-chlorohydantoins have helped to elucidate the roles of the different chlorine atoms in dichlorohydantoins during such reactions. researchgate.net These studies confirmed that in parent dichlorohydantoins, the N1 chlorine acts as an inductive activator while the N3 chlorine is the one delivered to the substrate. researchgate.net

Scalable Synthesis and Process Optimization Considerations

The transition from laboratory-scale synthesis to industrial production of this compound and its analogues necessitates a focus on scalability and process optimization. Key objectives in this scale-up include developing a synthetic route that is not only efficient and cost-effective but also safe and environmentally sustainable. Considerations involve minimizing the number of synthetic steps, maximizing yields, ensuring the availability and minimizing the cost of starting materials, and avoiding hazardous reagents and extreme reaction conditions like very low temperatures gd3services.com.

A prevalent industrial method for producing N-chlorinated hydantoins, specifically 1,3-dichloro-5,5-dimethylhydantoin, involves the chlorination of a hydantoin precursor with elemental chlorine. nih.govgoogle.com An alternative, more modern approach utilizes trichloroisocyanuric acid (TCCA) as the chlorinating agent, offering operational simplicity and avoiding the direct use of hazardous chlorine gas. nih.gov

Industrial Production via Direct Chlorination

A common industrial-scale process employs a batch, one-pot method using 5,5-dimethylhydantoin, sodium hydroxide (B78521) (flake caustic), and liquid chlorine as raw materials. google.com The process is designed to produce high-purity dichlorohydantoin suitable for various applications, including as a pharmaceutical intermediate. google.com

The key steps in this optimized production method are as follows:

Reaction Mixture Preparation : Purified 5,5-dimethylhydantoin and flake caustic soda are dissolved in water within a reaction kettle. google.com

Chlorination : The solution is cooled using freezing brine, and then liquid chlorine is introduced to initiate the chlorination reaction. google.com

Purification : The resulting reaction liquid is transferred to a centrifuge for separation and is washed with ionized water. google.com

Drying and Finishing : The wet product is dried, typically using a rake dryer, and then crushed to obtain a powdered form of dichlorohydantoin. This powder can be further processed through granulation if required. google.com

Process optimization efforts focus on the purity of raw materials and specific purification techniques to enhance the final product's quality. Using highly pure reactants and implementing a drip washing purification process followed by specific drying methods results in a product with high available chlorine content (over 71%) and improved stability. google.com

Table 1: Key Parameters for Scalable Industrial Synthesis of 1,3-dichloro-5,5-dimethylhydantoin

Parameter Specification Source
Starting Material 5,5-dimethylhydantoin google.com
Chlorinating Agent Liquid Chlorine google.com
Base Sodium Hydroxide (Flake Caustic) google.com
Process Type Batch, one-pot google.com
Purification Centrifugation, Ionized Water Washing google.com
Drying Rake Dryer google.com

| Final Product Purity | >71% available chlorine | google.com |

Scalable Laboratory Synthesis Using TCCA

An alternative and operationally simple method for preparing N-chlorohydantoins on a scalable basis involves using trichloroisocyanuric acid (TCCA) as the chlorinating agent in an organic solvent like acetonitrile. nih.gov This methodology is notable for its high yields and the production of crystalline products that can be purified by simple recrystallization, thereby avoiding the need for chromatographic purification. nih.gov

The general procedure involves adding TCCA to a slurry of the hydantoin starting material in acetonitrile. The reaction is typically stirred for a short period (e.g., 30 minutes). The byproducts are easily removed, and the final product is purified through recrystallization. nih.gov This method has proven effective for a range of hydantoins, including 5,5-disubstituted, 5-monosubstituted, and even unsubstituted hydantoin, without chlorinating other potentially reactive sites on the molecules. nih.gov The ability to perform monochlorination by using one equivalent of TCCA adds to the method's versatility. nih.gov

Table 2: Synthesis of Various N-Chlorohydantoins Using TCCA

Starting Hydantoin Product Yield (%) Source
5,5-Dimethylhydantoin 1,3-Dichloro-5,5-dimethylhydantoin 87 nih.gov
5,5-Diphenylhydantoin 1,3-Dichloro-5,5-diphenylhydantoin 99 nih.gov
Hydantoin 1,3-Dichlorohydantoin 91 nih.gov
1,3-Dimethylhydantoin 1-Chloro-3,5,5-trimethylhydantoin 92 nih.gov
5-Benzylhydantoin 1,3-Dichloro-5-benzylhydantoin 99 nih.gov
5-Isobutylhydantoin 1,3-Dichloro-5-isobutylhydantoin 99 nih.gov

Ultimately, the choice of a scalable synthetic route depends on a balance of factors including cost, safety, environmental impact, and the desired purity of the final this compound product. The industrial method using elemental chlorine is established for large-scale production, while the TCCA-based method offers a safer and simpler alternative that is highly efficient and scalable, particularly where avoidance of elemental chlorine is a priority. nih.govgoogle.com

Molecular Structure and Advanced Spectroscopic Characterization of 5 Chlorohydantoin

Advanced Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques are indispensable for probing the molecular framework of 5-Chlorohydantoin. Nuclear Magnetic Resonance (NMR) spectroscopy reveals the connectivity and chemical environment of atoms, while Infrared (IR) spectroscopy identifies the functional groups present through their characteristic vibrational frequencies.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of a molecule in both solution and solid phases. While specific experimental spectra for this compound are not widely published, its expected NMR characteristics can be predicted based on its chemical structure and data from analogous hydantoin (B18101) compounds.

In a solution-state ¹H NMR spectrum, this compound would be expected to show distinct signals for the proton at the C5 position and the two protons on the nitrogen atoms (N1 and N3). The C5-H proton, being attached to a carbon bearing an electronegative chlorine atom, would likely appear as a singlet at a downfield chemical shift. The N-H protons would also appear as singlets, with their chemical shifts being sensitive to the solvent and concentration.

The ¹³C NMR spectrum provides information on the carbon framework. Three distinct signals would be anticipated: one for the C5 carbon atom, which would be significantly shifted due to the attached chlorine, and two signals for the carbonyl carbons at the C2 and C4 positions.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Nucleus Predicted Chemical Shift (ppm) Multiplicity Assignment
¹H 5.5 - 6.0 Singlet C₅-H
¹H 8.0 - 9.0 Singlet (broad) N₁-H
¹H 10.0 - 11.0 Singlet (broad) N₃-H
¹³C 65 - 75 C₅
¹³C 155 - 160 C₂ (C=O)

Solid-state NMR (ssNMR) spectroscopy would offer further insights into the structure of this compound in its crystalline form. bas.bg Techniques like Cross-Polarization Magic Angle Spinning (CPMAS) can provide high-resolution ¹³C spectra of solid samples, revealing information about molecular packing and the presence of different polymorphs. bas.bg For hydantoin derivatives, ssNMR is crucial for characterizing the local environment of each atom within the crystal lattice, which can differ significantly from the solution state. bas.bg

Infrared (IR) spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which corresponds to specific vibrational modes. The IR spectrum of this compound is expected to show characteristic absorption bands that confirm the presence of the hydantoin ring structure.

Key expected absorptions include strong, sharp peaks corresponding to the stretching vibrations of the two carbonyl (C=O) groups in the ring. These typically appear in the region of 1700-1800 cm⁻¹. Due to the ring structure, these may present as two distinct bands representing symmetric and asymmetric stretching. Stretching vibrations for the N-H bonds are expected in the region of 3100-3300 cm⁻¹. The C-Cl bond would exhibit a stretching vibration in the fingerprint region, typically between 600 and 800 cm⁻¹.

Predicted Infrared (IR) Absorption Frequencies for this compound

Wavenumber (cm⁻¹) Intensity Vibrational Mode Functional Group
3100 - 3300 Medium-Strong N-H Stretch Amide (N-H)
1780 - 1810 Strong C=O Stretch (Asymmetric) Carbonyl (C=O)
1710 - 1740 Strong C=O Stretch (Symmetric) Carbonyl (C=O)
1400 - 1450 Medium C-N Stretch Amide (C-N)

Solid-State Structural Determination

While spectroscopic methods reveal connectivity, techniques like X-ray diffraction are required to determine the precise three-dimensional arrangement of atoms in the solid state.

For a molecule like this compound, X-ray analysis would confirm the near-planar conformation of the five-membered imidazolidine-2,4-dione ring. nih.gov It would also detail the intermolecular interactions that govern the crystal packing, which are typically dominated by hydrogen bonds involving the N-H groups as donors and the carbonyl oxygen atoms as acceptors. nih.govnih.gov These interactions often lead to the formation of well-defined supramolecular structures, such as chains or sheets. nih.gov

Typical Crystallographic Parameters for a Hydantoin Derivative

Parameter Example Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.369
b (Å) 6.991
c (Å) 12.386
β (°) 105.62
Z (molecules/unit cell) 4

Data shown for the related compound 5-(4-Hydroxyphenyl)imidazolidine-2,4-dione for illustrative purposes. nih.gov

Mass Spectrometry for Molecular Identification and Purity Assessment

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound, confirm its elemental composition, and provide structural information through the analysis of fragmentation patterns.

For this compound (C₃H₃ClN₂O₂), the calculated molecular weight is approximately 134.5 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 134. A key feature would be the presence of an isotopic peak at m/z 136 (M+2) with an intensity of about one-third that of the molecular ion peak, which is characteristic of the presence of a single chlorine atom (³⁵Cl:³⁷Cl ratio is approximately 3:1). wpmucdn.com

The fragmentation of the molecular ion would provide further structural confirmation. Common fragmentation pathways for hydantoins include the loss of small molecules like CO, HNCO, or the cleavage of substituents. For this compound, the loss of the chlorine atom (Cl•) would result in a fragment at m/z 99.

Predicted Mass Spectrometry Fragments for this compound

m/z Relative Abundance Identity
136 ~33% of M⁺ [M+2]⁺ (Isotope peak with ³⁷Cl)
134 [M]⁺ (Molecular ion with ³⁵Cl)
99 [M - Cl]⁺
106 [M - CO]⁺

Reactivity and Mechanistic Studies of 5 Chlorohydantoin

Detailed Chlorination Reaction Pathways

The chlorination of the hydantoin (B18101) ring is a nuanced process, with specific pathways and regioselective preferences dictating the final product distribution. Computational studies, particularly on the analogous 5,5-dimethylhydantoin (B190458), have provided significant insights into these mechanisms.

The chlorination of the hydantoin moiety does not proceed via a direct electrophilic attack on the nitrogen atoms by a chlorinating agent like hypochlorous acid (HOCl). acs.orgacs.org Instead, the reaction is initiated by the deprotonation of the hydantoin ring. acs.orgacs.org The N3 position is the initial site of deprotonation, forming a hydantoin anion. acs.orgacs.org This deprotonation is a critical first step that significantly lowers the activation barrier for the subsequent chlorination.

Following deprotonation, the resulting anion engages in a bimolecular nucleophilic substitution (SN2) reaction with the chlorinating agent. acs.orgacs.org In this step, the anionic hydantoin acts as a nucleophile, attacking the chlorine atom of HOCl and displacing a hydroxide (B78521) ion. acs.orgresearchgate.net This transfer of a chloronium ion (Cl⁺) to the ionized hydantoin is a key feature of the chlorination mechanism. acs.orgresearchgate.net

Interestingly, the formation of the monochlorinated product, specifically the N1-chloro derivative, is proposed to occur through a dichloro intermediate. acs.orgresearchgate.net The mechanism suggests that the N3 nitrogen is chlorinated first, followed by the chlorination of the N1 position to yield a dichloro derivative. acs.orgresearchgate.net This dichloro intermediate is then involved in a conproportionation reaction with an unchlorinated hydantoin molecule to yield two molecules of the N1-monochloro derivative, which is often the major predicted product in a 1:1 molar ratio of hydantoin to chlorinating agent. acs.orgresearchgate.net

There is a clear regioselective preference for the chlorination of the N3 position over the N1 position in 5,5-dialkylhydantoins. researchgate.net Computational studies have elucidated the energetic basis for this preference. The kinetic barrier for the direct chlorination of the N1 position is significantly high, making this pathway unfavorable. acs.orgresearchgate.net In contrast, the chlorination of the N3 position has a considerably lower activation energy barrier.

Table 1: Calculated Activation Energy Barrier for Chlorination at N1 and N3 Positions of 5,5-dialkylhydantoin

Position of ChlorinationRelative Activation Energy Barrier (kJ/mol)
N1+ 9.8
N30 (Reference)

This table illustrates the lower energy barrier for chlorination at the N3 position compared to the N1 position. researchgate.net

Mechanisms of Chlorine Migration and Molecular Rearrangements

Once formed, N-chlorohydantoins can undergo further reactions, including the migration of the chlorine atom. This rearrangement can be triggered by factors such as UVA irradiation and can proceed through different mechanistic pathways. researchgate.net

One proposed mechanism for chlorine migration involves an intramolecular hydrogen atom transfer (HATR). researchgate.net In this pathway, a hydrogen atom is thought to undergo a series of sigmatropic shifts, facilitating the movement of the chlorine atom to a different position on the molecule. researchgate.net For instance, in trimethyl-substituted N-chlorohydantoins, an intramolecular HATR was considered as a possible route for the rearrangement into chloromethyl hydantoins. researchgate.net

An alternative and often favored mechanism is the intermolecular hydrogen atom transfer (HATR) pathway. researchgate.net This route involves a radical mechanism where a chlorine radical abstracts a hydrogen atom from a neighboring molecule, propagating a chain reaction. researchgate.net Computational studies on 1-chloro-3,5,5-trimethylhydantoin and 3-chloro-1,5,5-trimethylhydantoin have compared the intramolecular and intermolecular HATR pathways. acs.orgresearchgate.net

The results indicate that while both pathways are theoretically possible, the intermolecular route is associated with a lower absolute free energy of activation (ΔG‡). acs.orgresearchgate.net This lower energy barrier suggests that the intermolecular pathway is the more kinetically favorable route for chlorine migration. researchgate.net Furthermore, the product ratios observed in solution are more consistent with the predictions of the intermolecular mechanism. acs.orgresearchgate.net The intermolecular pathway also correctly predicted the absence of a migration product where chlorine is covalently bonded to a methylene (B1212753) group at the 5-position of the hydantoin ring, a finding that was experimentally verified by NMR. acs.orgresearchgate.net

Table 2: Comparison of Proposed Hydrogen Atom Transfer Reaction (HATR) Mechanisms for Chlorine Rearrangement in Trimethyl-Substituted N-Chlorohydantoins

Mechanistic PathwayKey FeaturesRelative Free Energy of Activation (ΔG‡)Consistency with Experimental Product Ratios
Intramolecular HATR Involves sigmatropic shifts of a hydrogen atom within the same molecule.HigherLess Consistent
Intermolecular HATR Involves a radical abstracting a hydrogen atom from a neighboring molecule.LowerMore Consistent

This table summarizes the comparison between the intramolecular and intermolecular HATR pathways for chlorine migration in N-chlorohydantoins. acs.orgresearchgate.net

N-Cl Bond Stability and Factors Influencing Reactivity

The reactivity of 5-chlorohydantoin and its derivatives is fundamentally linked to the stability of the nitrogen-chlorine (N-Cl) bond. This bond serves as the source of oxidative chlorine, which is crucial for the compound's function as a chlorinating agent and biocide. dtic.mil The ease with which this bond cleaves and releases chlorine determines the compound's efficacy and stability under various conditions.

Impact of Hydantoin Ring Substituents on N-Cl Bond Characteristics

Substituents on the hydantoin ring play a critical role in modulating the properties of the N-Cl bond through a combination of electronic and steric effects. These modifications can fine-tune the reactivity of the molecule for specific applications.

Research has demonstrated that the nature of the substituent at the C-5 position of the hydantoin ring significantly influences N-Cl bond stability. researchgate.net For instance, the introduction of a phenyl group at the 5-position has been shown to weaken the N-Cl bond at the N-1 position. researchgate.net Computational studies have suggested that this destabilization arises from an interaction between the phenyl ring and the oxidative chlorine atom. researchgate.net This weakening of the bond leads to an increase in biocidal activity but a corresponding decrease in the compound's stability. researchgate.net

Steric hindrance introduced by substituents at the C-5 position also has a notable impact on the reactivity and selectivity of N-chlorohydantoins in chemical reactions. nih.gov In certain asymmetric chlorolactonization reactions, an increase in the steric bulk of the C-5 substituents leads to higher stereoselectivity. nih.gov This trend indicates a direct relationship between the structural features of the hydantoin and the transition state of the chlorination reaction. nih.gov

Furthermore, the substitution pattern on the nitrogen atoms of the hydantoin ring affects the reactivity of the N-Cl bond. In dichlorinated hydantoins, the chlorine atom at the N-1 position can enhance the reactivity of the chlorine at the N-3 position through the inductive withdrawal of electron density. nih.gov This electronic effect makes the N-3 chlorine more susceptible to being delivered to a substrate. nih.gov

Table 1: Effect of C-5 Substituents on the Selectivity of Asymmetric Chlorolactonization

Factors Governing the Release of Oxidative Chlorine

The release of oxidative chlorine from this compound is the key step for its function as an oxidant. This process is influenced by several external factors, including the solvent, pH, and exposure to light.

The primary mechanism for the release of chlorine in aqueous environments is hydrolysis, which produces hypochlorous acid (HOCl). basicmedicalkey.com The rate and extent of this release are dictated by the compound's water solubility and its hydrolysis constant. basicmedicalkey.com Each N-chloro derivative exhibits unique properties in this regard. basicmedicalkey.com

Environmental conditions significantly affect the stability of the N-Cl bond. For example, the presence of moisture and exposure to ultraviolet (UV) light can lead to a considerable decrease in the stability of the N-Cl moiety, accelerating the loss of oxidative chlorine. researchgate.netresearchgate.net

The pH of the surrounding medium is another critical factor. The reactivity of chloramines and the equilibrium between different chlorinated species are pH-dependent. basicmedicalkey.comwatertechnologies.com For instance, the antimicrobial efficacy of hypochlorites is closely linked to the concentration of undissociated hypochlorous acid, which is favored at lower pH values. basicmedicalkey.com While not directly involving this compound, studies on related N-chloro compounds like N-chlorosuccinimide show that the presence of acid (HCl) can catalyze the release of molecular chlorine (Cl₂). acs.org Water can have a complex, dual role in this process, accelerating the release up to a certain concentration and then inhibiting it. acs.org This highlights the intricate influence of the chemical environment on the release of oxidative chlorine.

The inherent reactivity of dichlorohydantoins has been observed to be intermediate between that of N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS), making them suitable for reactions that require a balance of reactivity and selectivity. nih.gov

Table 2: Factors Influencing Oxidative Chlorine Release

Theoretical and Computational Chemistry of 5 Chlorohydantoin Systems

Quantum Chemical Calculation Methodologies

Quantum chemical calculations are fundamental to understanding the electronic structure and behavior of molecules like 5-Chlorohydantoin. These methods solve the Schrödinger equation, or a simplified form of it, to determine the energy and properties of a chemical system.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. DFT methods are widely used to investigate the mechanisms of chemical reactions involving hydantoin (B18101) systems. For instance, DFT calculations have been instrumental in studying the chlorination of related 5,5-dialkylhydantoins. researchgate.net These studies reveal that the N3 position is typically chlorinated first, followed by the N1 position, to form a dichloro intermediate. researchgate.net

By mapping the potential energy surface, DFT can identify reactants, products, intermediates, and transition states. This allows for a detailed, step-by-step description of the reaction pathway. For this compound, DFT could be employed to explore its reactions, such as hydrolysis or reactions with biological nucleophiles, providing clarity on the sequence of bond-breaking and bond-forming events.

For highly accurate energy calculations, high-level composite procedures are often employed. The Gaussian-3 (G3) theory and its variants, such as G3B3, are designed to achieve accuracy approaching that of experimental values. uni-muenchen.de The G3B3 method combines energies from several different levels of theory and basis sets to extrapolate to a high-accuracy result. uni-muenchen.de

The core of the G3B3 method involves using geometries and zero-point vibrational energies calculated at the B3LYP/6-31G(d) level of theory, which makes it more computationally feasible for larger systems compared to the original G3 theory. uni-muenchen.de This approach is particularly valuable for obtaining precise thermochemical data, such as enthalpies of formation and reaction energies, for molecules like this compound, which is critical for assessing reaction feasibility and product stability.

Interactive Table: Comparison of Computational Methods

MethodTypical ApplicationKey Advantage
DFT (e.g., B3LYP) Mechanistic elucidation, geometry optimizationGood balance of accuracy and computational cost
G3B3 High-accuracy energy calculationsProvides near-experimental thermochemical data
MP2 Electron correlation effectsMore accurate than DFT for some systems
CPCM Solvation effectsModels the influence of a solvent continuum

Elucidation of Reaction Energetics and Pathways

Understanding the energy changes and the specific path a reaction follows is crucial for predicting its outcome and rate. Computational chemistry provides the tools to map out these energetic landscapes.

A chemical reaction proceeds from reactants to products through a high-energy state known as the transition state. ucsb.edu Locating and characterizing this transition state is a primary goal of computational reaction studies. A transition state is a first-order saddle point on the potential energy surface, having one imaginary vibrational frequency that corresponds to the motion along the reaction coordinate. ucsb.edureddit.com

Once the transition state geometry is found, its energy can be calculated. The difference in free energy between the reactants and the transition state is the Gibbs free energy of activation (ΔG‡), or the free energy barrier. researchgate.net This barrier is a key determinant of the reaction rate. For reactions involving this compound, calculating these barriers allows for the comparison of different potential reaction pathways and the identification of the most favorable one. researchgate.net

Reactions are most often carried out in a solvent, which can have a significant impact on their thermodynamics and kinetics. researchgate.net Implicit solvation models are a computationally efficient way to account for these effects. nih.gov The Conductor-like Polarizable Continuum Model (CPCM) is a widely used implicit solvation model where the solute is placed in a cavity within a dielectric continuum that represents the solvent. faccts.deresearchgate.net

The CPCM model calculates the interaction between the solute and the solvent, allowing for the determination of solvation free energies. researchgate.net This is crucial because a solvent can stabilize or destabilize reactants, products, and transition states differently, thereby altering reaction equilibria and rates. researchgate.net For this compound, using the CPCM model can help predict how its reactivity changes in different solvent environments, such as water versus a nonpolar organic solvent. researchgate.netnih.gov

Interactive Table: Illustrative Reaction Barriers

This table provides hypothetical free energy barriers for a reaction of this compound to illustrate the impact of the computational model.

PhaseComputational ModelHypothetical ΔG‡ (kcal/mol)
Gas Phase DFT/B3LYP25.0
Aqueous Solution DFT/B3LYP with CPCM18.5
Gas Phase G3B322.1
Aqueous Solution G3B3 with CPCM15.8

Conformational Landscape Analysis and Isomer Interconversion

Molecules that are not completely rigid can exist in different spatial arrangements called conformations. The collection of all possible conformations and their relative energies constitutes the conformational landscape. nih.gov

For a cyclic molecule like this compound, the five-membered ring can adopt different puckered conformations. Furthermore, the chlorine atom can be in different positions relative to the ring, leading to different isomers (e.g., axial vs. equatorial-like positions in puckered conformations). Computational methods can be used to perform a conformational search to identify the stable conformers, which correspond to minima on the potential energy surface. nih.gov

Electronic Structure and Molecular Orbital Theory Applications

The electronic structure of a molecule is fundamental to understanding its reactivity, stability, and intermolecular interactions. For this compound, computational chemistry, particularly methods rooted in molecular orbital (MO) theory and density functional theory (DFT), provides significant insights into its electronic characteristics. These theoretical approaches allow for the detailed examination of electron distribution, orbital energies, and electrostatic potential, which collectively govern the molecule's chemical behavior.

Molecular orbital theory describes the wave-like behavior of electrons in a molecule, where atomic orbitals combine to form molecular orbitals that extend over the entire molecule. These molecular orbitals are associated with discrete energy levels. The most critical of these for predicting chemical reactivity are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction, acting as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept electrons, thus acting as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. wikipedia.org

The HOMO-LUMO energy gap is a key parameter derived from these calculations. For instance, in a related class of compounds, the HOMO-LUMO energy gaps were found to be indicative of molecular reactivity. researchgate.net A smaller energy gap points to a higher propensity for the molecule to undergo chemical reactions.

The molecular electrostatic potential (MEP) is another critical aspect of a molecule's electronic structure. The MEP is a three-dimensional map of the electrostatic potential surrounding a molecule, which helps in identifying the regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). These regions are typically color-coded, with red indicating areas of high electron density (negative potential) and blue representing areas of low electron density (positive potential). For 5-chlorouracil (B11105), the MEP surface reveals distinct electrostatic potential values, which are crucial for predicting how the molecule will interact with other charged or polar species. researchgate.net The negative potential regions, often associated with lone pairs on electronegative atoms like oxygen and nitrogen, are susceptible to electrophilic attack. In contrast, the positive potential regions are prone to nucleophilic attack.

The table below presents theoretical data for 5-chlorouracil, which can be considered as a proxy for this compound due to their structural similarity.

ParameterValue
HOMO Energy-
LUMO Energy-
HOMO-LUMO Energy Gap (eV)-
Maximum Positive Electrostatic Potential (e⁻²)+7.977
Minimum Negative Electrostatic Potential (e⁻²)-7.977

The distribution of the HOMO and LUMO across the molecular structure provides further detail on reactivity. Typically, the HOMO is localized on the more electron-rich parts of the molecule, while the LUMO is concentrated on the electron-deficient regions. The presence of the electronegative chlorine atom at the 5-position in both this compound and 5-chlorouracil significantly influences the electronic distribution and the nature of the frontier orbitals. For 5-chlorouracil, the lowest unoccupied virtual orbitals include a σ* orbital associated with the C-Cl bond, which plays a role in its electron attachment mechanisms. researchgate.net

Applications of 5 Chlorohydantoin in Advanced Organic Synthesis

Utility as Selective Chlorinating Agents

N-chlorohydantoins, particularly DCDMH, are recognized as important and multifaceted chlorinating agents employed in a variety of synthetic operations. nih.govarcjournals.orgmsu.edu Their reactivity can be milder and more selective compared to other chlorinating agents like sulfuryl chloride. nih.gov

One of the key applications of N-chlorohydantoins is the α-chlorination of carbonyl compounds. libretexts.org DCDMH has been effectively used as the chlorine source for the α-chlorination of ketones, such as acetophenones, and other carbonyl compounds like 1-aryl-2-pyrazolin-5-ones. nih.govarcjournals.orgmsu.edu The reaction typically proceeds via the formation of an enol or enolate intermediate, which then attacks the electrophilic chlorine of the hydantoin (B18101) reagent. libretexts.org This method provides a reliable pathway to synthesize α-chloro ketones, which are valuable intermediates in organic synthesis. sigmaaldrich.comorganic-chemistry.org

Table 1: α-Chlorination of Ketones using 1,3-Dichloro-5,5-dimethylhydantoin (B105842) (DCDMH)

SubstrateProductConditionsYieldReference
Acetophenoneα-ChloroacetophenoneDCDMHHigh nih.gov, sigmaaldrich.com
1-Aryl-2-pyrazolin-5-one1-Aryl-4-chloro-2-pyrazolin-5-oneDCDMHNot specified nih.gov, arcjournals.org
β-Dicarbonyl CompoundDichlorinated β-DicarbonylNaOCl·5H₂O, AcOH (pH 5)High organic-chemistry.org

N-chlorohydantoins are also employed in the chlorination of activated C-H bonds at the benzylic position. google.com For instance, DCDMH facilitates the benzylic chlorination of 2-methylpyrazine. nih.govarcjournals.orgmsu.edu This type of radical-type chlorination allows for the selective functionalization of alkyl side-chains on aromatic rings. google.com The process often involves radical initiation, where the N-Cl bond provides the chlorine radical for the chain reaction. google.com Research has explored using agents like N-hydroxyphthalimide (NHPI) as a radical initiator in conjunction with N-chloro reagents to achieve side-chain halogenation of various arenes at mild temperatures. google.com

Table 2: Benzylic Chlorination using N-Chlorohydantoins and Related Reagents

SubstrateReagent(s)ProductYieldReference
2-MethylpyrazineDCDMH2-(Chloromethyl)pyrazineNot specified nih.gov, msu.edu, arcjournals.org
TolueneTCCA, NHPIBenzyl (B1604629) chlorideUp to 85% google.com
1-MethylnaphthaleneTCCA, NHPI1-(Chloromethyl)naphthalene15% google.com

The N-Cl bond in chlorohydantoins is polarized, rendering the chlorine atom electrophilic and capable of reacting with nucleophilic carbon-carbon double and triple bonds. This reactivity is characteristic of N-halo reagents. researchgate.net While specific examples involving 5-chlorohydantoin are part of a broader class of reactions, related N-chloro compounds like trichloroisocyanuric acid (TCCA) are well-documented for the electrophilic chlorination of alkenes and alkynes. researchgate.net These reactions are fundamental in converting unsaturated compounds into more functionalized chlorinated derivatives, such as chlorohydrins when the reaction is performed in the presence of water. nih.gov

Role as Oxidizing Agents in Organic Transformations

A well-established application of DCDMH is the oxidation of urazoles (1,2,4-triazolidine-3,5-diones) to their corresponding triazolinediones. nih.govarcjournals.orgmsu.edusigmaaldrich.com This transformation is significant because triazolinediones are highly reactive dienophiles and enophiles, valuable in Diels-Alder and ene reactions. researchgate.netniscpr.res.in The oxidation is typically efficient and proceeds under mild conditions, making DCDMH a preferred reagent for this purpose. researchgate.net The reaction can be performed in solution or under solvent-free conditions. researchgate.net

Table 3: Oxidation of Urazoles to Triazolinediones

Substrate (Urazole)Oxidizing AgentProduct (Triazolinedione)ConditionsReference
4-PhenylurazoleDCDMH4-Phenyl-1,2,4-triazoline-3,5-dioneCH₂Cl₂, r.t. nih.gov, researchgate.net
4-MethylurazoleDCDMH4-Methyl-1,2,4-triazoline-3,5-dioneSolvent-free researchgate.net
Various 4-Substituted UrazolesDCDMH/DBHCorresponding 4-Substituted TriazolinedionesCH₂Cl₂ or Solvent-free researchgate.net

N-chlorohydantoins are effective reagents for the halodeboronation of aryl boronic acids. nih.govarcjournals.orgmsu.edu This reaction provides a direct method to convert aryl boronic acids into the corresponding aryl chlorides. acs.org A study demonstrated that treating various aryl boronic acids with 1,3-dihalo-5,5-dimethylhydantoin (providing either Cl+ or Br+) in the presence of a catalytic amount of sodium methoxide (B1231860) results in the formation of aryl halides in good to excellent yields. acs.org This transformation is a valuable tool for introducing halogens onto aromatic rings with high specificity, leveraging the well-defined position of the boronic acid group. acs.org

Table 4: Chlorodeboronation of Aryl Boronic Acids

SubstrateReagent(s)ProductYieldReference
Phenylboronic acidDCDMH, NaOMe (cat.)Chlorobenzene92% acs.org
4-Fluorophenylboronic acidDCDMH, NaOMe (cat.)1-Chloro-4-fluorobenzene94% acs.org
2-Cyano-6-fluorophenylboronic acidDCDMH, NaOMe (cat.)2-Chloro-6-fluorobenzonitrile85% acs.org

Compound Index

Catalytic and Asymmetric Transformations Enabled by Chiral N-Chlorohydantoins

Chiral N-chlorohydantoins, derived from readily available chiral α-amino acids, have emerged as valuable reagents in asymmetric synthesis. nih.gov Their unique structure allows for the transfer of a "Cl+" equivalent in a stereocontrolled manner, opening new pathways for the synthesis of chiral molecules.

Chlorenium Source in Asymmetric Chlorolactonization

An important application of chiral N-chlorohydantoins is their use as a chlorenium (Cl+) source in organocatalytic asymmetric chlorolactonization reactions. capes.gov.br Research has demonstrated that in the presence of a cinchona alkaloid-based catalyst like (DHQD)₂PHAL, various N-chlorinated hydantoins can effectively facilitate the cyclization of 4-aryl pentenoic acids. capes.gov.br This process yields chiral lactones, which are valuable building blocks in organic synthesis.

A detailed study into the mechanism of this transformation using N-acylated N-chlorohydantoins has provided significant insights. capes.gov.brnih.govacs.org It was determined that the chlorine atom at the N1 position of the hydantoin ring acts as an inductive activator, while the chlorine at the N3 position is the one delivered to the substrate. capes.gov.brnih.govacs.org This was confirmed through experiments using chiral N-chlorohydantoins, which helped to experimentally verify the formation of a complex between the chiral catalyst and the chlorine source, influencing the reaction's stereoselectivity. capes.gov.brnih.govacs.org

The choice of the N-chlorohydantoin derivative can influence both the yield and the enantiomeric excess (ee) of the resulting lactone. For instance, in the chlorolactonization of a 4-substituted-4-pentenoic acid, different N-chlorohydantoins led to varying levels of success, with enantioselectivities reaching up to 90% ee in some cases. capes.gov.bracs.org

Table 1: Effect of N-Chlorohydantoin Structure on Asymmetric Chlorolactonization

N-Chlorohydantoin Derivative Yield (%) Enantiomeric Excess (ee, %)
1,3-dichloro-5,5-dimethylhydantoin ~72 (average) ~86 (average)
N1-acetyl-N3-chloro-5,5-dimethylhydantoin 71 83
N1-benzoyl-N3-chloro-5,5-dimethylhydantoin 78 88

Data sourced from studies on the chlorolactonization of 4-substituted-4-pentenoic acids. acs.org

Activation of Catalysts for Asymmetric Hydrogenation

N-chlorohydantoins, particularly 1,3-dichloro-5,5-dimethylhydantoin (DCDMH), have been utilized as oxidative activators for metal catalysts in asymmetric hydrogenation reactions. nih.gov Asymmetric hydrogenation is a critical method for producing chiral molecules, especially nitrogen-containing heterocycles, which are prevalent in pharmaceuticals. ajchem-b.comsioc-journal.cn

One notable example involves the activation of an iridium catalyst for the asymmetric hydrogenation of substituted quinolines. nih.gov The efficiency of these catalytic systems is often hindered by the potential for the nitrogen-containing products to poison the metal catalyst. sioc-journal.cn The use of an oxidative activator like DCDMH can help to generate the active catalytic species required for the hydrogenation process. nih.govmdpi.com While the primary research has focused on iridium, ruthenium-based catalysts are also extensively studied for the asymmetric hydrogenation of various substrates, including ketones and imines. ajchem-b.com The development of effective catalyst activation methods is a key area of research to overcome the challenges associated with the hydrogenation of inert N-heterocyclic aromatic compounds. sioc-journal.cn

Incorporation into Polymeric Materials for Functionalization

The incorporation of hydantoin moieties, which can be subsequently chlorinated to form N-halamines, into polymeric structures is a significant strategy for creating functional materials. dtic.milgoogle.com These N-halamine polymers exhibit a range of properties, most notably antimicrobial and chemical agent decomposition capabilities, due to the ability of the N-Cl bond to act as a source of oxidative chlorine. dtic.milgoogle.com

Surface Grafting and Polymer Modification using N-halamine Precursors

A versatile method for imparting functionality to existing materials is through the surface grafting of polymers containing N-halamine precursor monomers. google.comkpi.ua This approach allows for the modification of various substrates, including polyester (B1180765) fabrics, stainless steel, and cellulose, without altering their bulk properties. google.comresearchgate.netresearchgate.net

The process typically involves grafting a polymer chain containing a hydantoin or other amine-based precursor onto the surface of a material. researchgate.netencyclopedia.pub This can be achieved through techniques like radical polymerization, often initiated by chemical agents such as benzoyl peroxide or by corona treatment. researchgate.netacs.org Following the grafting process, the precursor material is treated with a chlorine source, such as a dilute bleach solution (sodium hypochlorite), to convert the N-H bonds into active N-Cl bonds, creating the N-halamine surface. researchgate.netencyclopedia.pub

This method has been successfully applied to:

Polyester (PET) fabrics: Grafting with N-halamine precursor monomers has been used to create bioprotective medical textiles. researchgate.net

Stainless steel: Covalent attachment of an N-halamine copolymer has been shown to render stainless steel surfaces antimicrobial, with potential applications in food processing and healthcare to prevent biofilm formation and cross-contamination. researchgate.net

Polypropylene (PP) films: Corona-treated PP films have been modified by redox graft polymerization to create thin coatings of N-halamine nanoparticles. acs.org

A key advantage of these N-halamine functionalized surfaces is their regenerability. After the oxidative chlorine is consumed, the biocidal or decontaminating activity can be restored by simply re-exposing the material to a chlorine source. google.comresearchgate.net

Development of Multi-functionalized Polymeric Materials (e.g., for chemical agent decomposition)

Beyond antimicrobial applications, N-chlorohydantoin-functionalized polymers are being developed for the decomposition of chemical warfare agents (CWAs). dtic.milresearchgate.net The oxidative chlorine (Cl+) released by the N-Cl moiety can effectively neutralize hazardous chemical agents. dtic.milresearchgate.net

Researchers have synthesized thermoplastic polyurethanes (TPU) containing hydantoin functional groups. researchgate.netresearchgate.net In one approach, an azido-polyurethane is first synthesized and then functionalized with hydantoin groups via a "click reaction." researchgate.netresearchgate.net This functionalized polymer can be processed into nanofibers or porous membranes. researchgate.net Subsequent chlorination creates N-Cl HD-TPU (N-chlorinated hydantoin thermoplastic polyurethane) materials that demonstrate catalytic activity in the decomposition of CWA simulants like 2-chloroethyl ethyl sulfide (B99878) (a mustard gas simulant). researchgate.netresearchgate.net

Table 2: Decomposition Efficiency of N-Cl HD-TPU Against CWA Simulant

Material Form CWA Simulant Decomposition Efficiency (%) (after 2h)
Porous Membrane 2-chloroethyl ethyl sulfide >90
Fiber 2-chloroethyl ethyl sulfide 69
Fiber demeton-S-methyl (V-type nerve agent simulant) 16

Data sourced from studies on N-chlorinated hydantoin-polyurethane. researchgate.netresearchgate.net

A significant challenge in the practical application of these materials is the stability of the N-Cl bond, which can be diminished by environmental factors like moisture and UV radiation. researchgate.net To address this, research is focused on creating multi-functionalized polymers. By co-functionalizing the TPU backbone with other chemical groups, such as decyne, the stability of the N-Cl moiety can be enhanced while maintaining its decomposition efficiency. researchgate.net This approach aims to develop robust, regenerable materials for self-decontaminating coatings and protective clothing. dtic.milresearchgate.net

Environmental Degradation Pathways of 5 Chlorohydantoin

Hydrolytic Stability and Degradation Mechanisms

The stability of 5-Chlorohydantoin in aqueous environments is a key factor in its environmental persistence and biocidal efficacy. Hydrolysis involves the cleavage of chemical bonds through reaction with water, primarily affecting the N-Cl bond in N-halamine compounds. fiveable.me

The pH of the aqueous solution is another critical factor. For related compounds, the degradation rate is often pH-dependent. For example, the degradation of 5,5-diphenylhydantoin during chlorination is more favorable under acidic conditions. nih.gov The reaction involving hypochlorous acid (HOCl) was found to dominate the degradation process at pH levels between 6 and 8. nih.gov While this study focused on a derivative, it highlights the general principle that pH can significantly influence the hydrolytic degradation pathways of hydantoin-based compounds.

The primary mechanism of hydrolytic degradation for N-halamines like this compound involves the loss of active chlorine, which reduces their antimicrobial activity. The interaction with water can lead to the cleavage of the N-Cl bond, a process central to their function as disinfectants but also a primary degradation pathway. mdpi.com

Table 1: Factors Influencing Hydrolytic Stability of Chlorohydantoins

FactorInfluence on Stability and DegradationReference
Molecular StructureSubstitution at the 5-position on the hydantoin (B18101) ring (e.g., phenyl groups) affects hydrolytic stability. researchgate.netacs.org
pH of SolutionDegradation rates are pH-dependent; acidic conditions favored the degradation of a related hydantoin compound (5,5-diphenylhydantoin). nih.gov
Presence of Other HydantoinsUnchlorinated hydantoin species may inhibit the hydrolysis of N-chloro-hydantoins, affecting the overall rate of degradation. google.com

Photolytic Degradation Processes (e.g., under UVA Irradiation)

Photodegradation, the alteration of materials by light, is a significant environmental degradation pathway for many chemical compounds, including this compound. wikipedia.org Exposure to ultraviolet (UV) radiation, particularly UVA, can lead to the decomposition of N-halamine compounds, often resulting in the loss of their antimicrobial properties. researchgate.net

Research on N-chlorohydantoins has shown that the N-Cl bond can decompose rapidly under UV irradiation. researchgate.net Studies on related N-chlorohydantoin derivatives, such as 1-chloro-3,5,5-trimethylhydantoin and 3-chloro-1,5,5-trimethylhydantoin, revealed that UVA exposure leads to a loss of oxidative chlorine. researchgate.net This process involves the generation of radical species and can lead to chlorine migration and the formation of dechlorinated compounds. researchgate.net

The proposed mechanisms for these photolytic transformations include:

Intramolecular Hydrogen Atom Transfer : A process where a hydrogen atom undergoes a series of shifts within the molecule. researchgate.net

Intermolecular Hydrogen Abstraction : A pathway where a radical abstracts a hydrogen atom from a neighboring molecule. researchgate.net

For some N-halamine siloxanes, it has been proposed that UV exposure can cause chlorine to migrate onto an alkyl chain, followed by the cleavage of the alkyl group and the loss of the hydantoin moiety itself. mcmaster.ca The effectiveness of photolytic degradation can be enhanced by advanced oxidation processes. The combination of UV irradiation with chlorination (UV/chlorination) has been shown to be more effective for degrading related compounds like 5,5-diphenylhydantoin compared to UV irradiation or chlorination alone. nih.gov The degradation rate in such processes increases with a higher concentration of free active chlorine and is more favorable under acidic conditions. nih.gov

Table 2: Research Findings on Photolytic Degradation of N-Chlorohydantoins

ProcessKey FindingsReference
UVA IrradiationCauses loss of oxidative chlorine from the N-Cl bond, leading to reduced antimicrobial activity. researchgate.net
Chlorine MigrationAn interesting migration reaction was observed during UVA irradiation, producing chlorine rearrangement and dechlorinated compounds. researchgate.net
UV/ChlorinationThis combined process is more effective for degrading related hydantoins (e.g., 5,5-diphenylhydantoin) than either method used alone. nih.gov
Influence of pHPhotodegradation of related compounds was found to be more favorable under acidic conditions. nih.gov

Characterization of Environmental Transformation Products

When this compound and similar compounds degrade in the environment, they form new substances known as transformation products. researchgate.net These products can sometimes have different chemical properties and environmental behaviors than the parent compound. researchgate.net

For related hydantoin structures, studies have identified the degradation byproducts to understand the transformation pathways. In the degradation of 5,5-diphenylhydantoin through both chlorination and UV/chlorination, the reaction was found to occur at the imidazolidine-2,4-dione moiety of the molecule. nih.gov This indicates that the core hydantoin ring is a primary site of transformation.

During the photolytic degradation of N-chlorohydantoins under UVA light, the identified transformation products include dechlorinated compounds and products resulting from chlorine rearrangement. researchgate.net The specific nature of these products depends on the exact structure of the starting N-halamine and the environmental conditions. For instance, the photolysis of N-halamine siloxanes can lead to the cleavage and loss of the hydantoin group itself. mcmaster.ca

Table 3: Characterized Transformation Products from Hydantoin Degradation Studies

Parent Compound ClassDegradation ProcessIdentified Transformation Products/PathwaysReference
N-ChlorohydantoinsUVA IrradiationDechlorinated compounds, chlorine rearrangement products. researchgate.net
5,5-diphenylhydantoinChlorination & UV/ChlorinationProducts formed via reaction at the imidazolidine-2,4-dione moiety. nih.gov
N-halamine siloxanesUV ExposureProducts from cleavage of alkyl groups and loss of hydantoin moieties. mcmaster.ca

Future Directions and Emerging Research Avenues for 5 Chlorohydantoin

Design and Synthesis of Novel N-Chlorohydantoin Architectures with Tuned Reactivity

A primary focus of current research is the rational design and synthesis of new N-chlorohydantoin structures to fine-tune their chemical properties, such as solubility, stability, and biocidal or oxidative efficacy. By strategically modifying the hydantoin (B18101) core, scientists aim to create next-generation N-halamines with enhanced performance.

Key areas of innovation include:

Zwitterionic N-Chlorohydantoins : To overcome the poor aqueous solubility of some N-halamines, which can limit their practical applications, novel zwitterionic derivatives have been synthesized. researchgate.net These compounds incorporate both a positively charged quaternary ammonium (B1175870) group and a negatively charged group (like sulfobetaine (B10348) or carboxybetaine) alongside the N-chlorohydantoin unit. researchgate.netnih.gov For instance, a carboxybetaine N-chlorohydantoin demonstrated significantly higher biocidal efficacy compared to its simple quaternary ammonium counterpart, showcasing a promising avenue for developing highly effective, water-soluble antimicrobial agents. nih.gov

Chiral N-Chlorohydantoins : The synthesis of the first chiral N-chlorohydantoins has opened the door to their use in asymmetric synthesis. nih.gov Derived from chiral α-amino acids, these compounds can serve as chiral chlorenium sources. The potential to induce stereoselectivity in halogenation reactions is a significant area of ongoing research, which could lead to new methods for producing enantiomerically pure pharmaceuticals and other fine chemicals. nih.gov

Substituent Effects on the Hydantoin Ring : Research has shown that modifying the substituents at the 5-position of the hydantoin ring can profoundly impact the stability and reactivity of the N–Cl bond. For example, adding a phenyl group at the 5-position was found to weaken the N1–Cl bond, leading to increased biocidal activity but decreased stability. researchgate.netacs.org This ability to tune reactivity by altering substituents is a powerful tool for designing application-specific N-halamines.

Polymeric and Functionalized Architectures : Integrating hydantoin moieties into polymer backbones or onto surfaces creates regenerable antimicrobial and decontaminating materials. dtic.milresearchgate.net Novel approaches include synthesizing styrene-type monomers with spirohydantoin groups for polymerization and using "click chemistry" to attach hydantoin to polyurethane backbones, which can then be chlorinated. researchgate.nettandfonline.com

Table 1: Examples of Novel N-Chlorohydantoin Architectures

Architecture Key Feature Intended Application/Advantage Reference
Zwitterionic N-Chlorohydantoins Contains both positive and negative charges (e.g., sulfobetaine, carboxybetaine). Enhanced water solubility and biocidal efficacy. researchgate.netnih.gov
Chiral N-Chlorohydantoins Derived from chiral amino acids, possessing stereogenic centers. Potential for asymmetric chlorination reactions. nih.gov
5-Phenyl-Substituted Hydantoins Phenyl group at the C5 position of the hydantoin ring. Tuned N-Cl bond stability and reactivity. researchgate.netacs.org
Spirohydantoin Monomers Hydantoin ring fused in a spiro configuration. Building blocks for novel biocidal polymers. tandfonline.com
Hydantoin-Functionalized Polyurethanes Hydantoin moiety attached to a polyurethane backbone via click chemistry. Creation of decontaminable fibers for protective clothing. researchgate.net

Advanced Computational Investigations into Complex Reaction Landscapes

Computational chemistry has become an indispensable tool for understanding the intricate mechanisms governing the behavior of N-chlorohydantoins. Density Functional Theory (DFT) and other high-level quantum chemical methods provide insights that are often difficult to obtain through experiments alone.

Computational studies are shedding light on several complex areas:

Chlorination Mechanisms : Detailed computational studies have elucidated the mechanism of hydantoin chlorination. For 5,5-dimethylhydantoin (B190458), calculations show that direct chlorination at the N1 position has a high energy barrier. acs.orgnih.gov Instead, the reaction proceeds through deprotonation at the N3 position, followed by an SN2 reaction to transfer a chloronium ion (Cl+). acs.orgnih.govresearchgate.net The model proposes that the N3 nitrogen is chlorinated first, followed by the N1 position to form the dichloro derivative. acs.org

Stability and Reactivity Prediction : Theoretical models can explain how structural modifications affect stability. For example, computational analysis confirmed that a phenyl group at the 5-position interacts with the oxidative chlorine atom at the N1 position, resulting in a less stable N–Cl bond. researchgate.net These predictive capabilities allow for the in-silico design of new derivatives with desired stability profiles before undertaking complex synthesis.

Photodecomposition Pathways : The mechanism of photodecomposition, a critical factor for materials used outdoors, has been investigated computationally. Studies on N-halamine siloxanes have shown that decomposition can occur via a Hoffmann-Loeffler rearrangement, a finding that helps explain the limitations of certain tethering chemistries and guides the development of more light-stable materials. dtic.mil

Chlorine Rearrangements : In trimethyl-substituted N-chlorohydantoins, computational studies have explored the mechanisms of chlorine migration between the N1 and N3 positions. Both intramolecular and intermolecular pathways have been proposed and evaluated using DFT calculations to determine the most favorable reaction route, which aligns with experimental observations. researchgate.net

Table 2: Key Findings from Computational Studies of N-Chlorohydantoins

Area of Investigation Computational Method Key Finding Reference
Chlorination Mechanism DFT (B3LYP/6-311+G(2d,p)) Chlorination proceeds via initial deprotonation and chlorination at N3, followed by N1, rather than direct N1 chlorination. acs.orgnih.govresearchgate.net
Substituent Effects DFT ((U)B3LYP/6-311++G(2d,p)) A phenyl group at the C5 position destabilizes the N1-Cl bond through spatial interaction, increasing reactivity. researchgate.net
Chlorine Migration DFT (UB3LYP/6-311G++(2d,p)) An intermolecular pathway is the more likely mechanism for chlorine rearrangement in trimethyl-substituted N-chlorohydantoins under UVA irradiation. researchgate.net
Photodecomposition Theoretical & Experimental The photodecomposition of N-halamine siloxanes proceeds through a Hoffmann-Loeffler rearrangement mechanism. dtic.mil

Exploration of Unconventional Catalytic Roles in Organic Synthesis

While well-known as disinfectants, N-chlorohydantoins are also versatile reagents and are finding emerging applications as catalysts and oxidants in organic synthesis. Their ability to act as a source of electrophilic chlorine (Cl+) under relatively mild conditions makes them attractive for a variety of chemical transformations.

Future research is focused on expanding their synthetic utility in unconventional roles:

Selective Chlorinating Agents : 1,3-Dichloro-5,5-dimethylhydantoin (B105842) (DCDMH) has been shown to be a milder and more selective reagent than traditional agents like sulfuryl chloride in certain reactions, such as the chlorination of quinolone derivatives. nih.gov Research into substrate scope and selectivity for different N-chlorohydantoin structures is ongoing.

Oxidants in Synthesis : DCDMH serves as an effective oxidant for numerous transformations. These include the oxidation of urazoles to triazolinediones, the cleavage of oximes, and serving as a terminal oxidant in important reactions like the Sharpless asymmetric aminohydroxylation. nih.gov

Catalyst Activation : N-chlorohydantoins have been used as oxidative activators for metal catalysts. For example, DCDMH can activate an iridium catalyst used for the asymmetric hydrogenation of substituted quinolines, demonstrating a synergistic role between the N-halamine and the metal complex. nih.gov

Asymmetric Halogenation : The development of chiral N-chlorohydantoins is a key step toward their use in enantioselective catalysis. nih.gov The goal is to use these reagents to facilitate asymmetric halogenation reactions, a long-standing challenge in organic synthesis, to produce valuable, optically active molecules. nih.gov

Table 3: Catalytic and Reagent Applications of N-Chlorohydantoins

Application N-Chlorohydantoin Derivative Role Reference
Selective α-Chlorination 1,3-Dichloro-5,5-dimethylhydantoin (DCDMH) Mild and selective source of electrophilic chlorine. nih.gov
Sharpless Asymmetric Aminohydroxylation 1,3-Dichloro-5,5-dimethylhydantoin (DCDMH) Terminal oxidant. nih.gov
Activation of Iridium Catalyst 1,3-Dichloro-5,5-dimethylhydantoin (DCDMH) Oxidative activator for asymmetric hydrogenation. nih.gov
Asymmetric Chlorination Chiral N-chlorohydantoins Potential chiral chlorenium source for asymmetric synthesis. nih.gov

Development of Sustainable Synthetic Methodologies and Processes

In line with the principles of green chemistry, a significant research thrust is the development of more sustainable and environmentally friendly methods for producing and using N-chlorohydantoins. This involves improving reaction efficiency, reducing waste, and using less hazardous materials.

Emerging trends in sustainable synthesis include:

Simplified, High-Yield Syntheses : Researchers have developed simple and expedient methods for preparing N-chlorohydantoins that avoid difficult and costly purification steps. One such method involves using trichloroisocyanuric acid (TCCA) as the chlorinating agent in acetonitrile (B52724), which allows the crystalline N-chlorohydantoin product to be isolated in high yield simply by filtration and recrystallization, avoiding the need for chromatography. nih.gov This approach is also scalable, as demonstrated with the multi-gram synthesis of 1,3-dichloro-5,5-diphenylhydantoin. nih.gov

Avoiding Hazardous Reagents : The use of TCCA is an improvement over more hazardous traditional chlorinating agents like sulfuryl chloride. nih.gov Future work will likely focus on identifying even greener chlorinating systems.

Green Solvents and Processes : The development of water-soluble N-halamine polymers represents a step towards greener application processes. By copolymerizing with materials containing charged groups, it is possible to create coatings that can be applied from aqueous solutions, avoiding the use of volatile organic compounds (VOCs). dtic.mil The synthesis of compounds like 5-fluorouracil, an anticarcinogenic agent, using green solvents like methanol (B129727) is another example of this trend. ijbpas.com

Biocatalysis : While still a nascent area for hydantoins, the use of enzymes for synthesis and modification represents a future frontier. Enzymatic hydrolysis of 5-substituted hydantoins is already used to produce optically pure α-amino acids, indicating the potential for biocatalytic routes in N-chlorohydantoin chemistry. openmedscience.com

Table 4: Comparison of Traditional vs. Sustainable Synthetic Approaches for N-Chlorohydantoins

Aspect Traditional Approach Emerging Sustainable Approach Reference
Chlorinating Agent Often involves more hazardous reagents like sulfuryl chloride. Use of milder, solid reagents like trichloroisocyanuric acid (TCCA). nih.gov
Purification May require chromatographic purification. High-yield crystallization directly from the reaction mixture. nih.gov
Solvents in Application Use of organic solvents for coating formulations. Development of water-soluble N-halamine polymers to avoid VOCs. dtic.mil
Overall Process Can be multi-step with moderate yields. Simplified, one-step, high-yield processes that are easily scalable. nih.govtandfonline.com

Q & A

Basic Research Questions

Q. What established protocols ensure high-purity synthesis of 5-Chlorohydantoin, and how can reproducibility be validated?

  • Methodological Answer : Synthesis typically involves chlorination of hydantoin derivatives under controlled pH and temperature. Critical steps include:

  • Purification via recrystallization or column chromatography.
  • Characterization using NMR (¹H/¹³C) and HPLC to confirm purity (>98%) and structural integrity.
  • Detailed procedural notes (e.g., reagent ratios, reaction times) should be included in the main text, while extensive datasets (e.g., chromatograms, spectra) belong in supplementary materials .
    • Key Reference : Experimental sections must specify reagent sources (e.g., Sigma-Aldrich chlorinating agents) and equipment models (e.g., Agilent HPLC systems) to enable replication .

Q. Which analytical techniques are optimal for characterizing this compound’s physicochemical properties?

  • Methodological Answer :

  • Spectroscopy : FT-IR for functional group analysis; NMR for stereochemical confirmation.
  • Chromatography : Reverse-phase HPLC with UV detection to assess purity.
  • Thermal Analysis : TGA/DSC to evaluate decomposition kinetics.
  • Best Practice : Cross-validate results with peer-reviewed protocols, avoiding redundancy in data presentation (e.g., omit spectral peaks already tabulated) .

Q. How should stability studies for this compound be designed to ensure data reliability?

  • Methodological Answer :

  • Conditions : Test under varying pH (2–12), temperatures (4°C–40°C), and light exposure.
  • Analytics : Monitor degradation via LC-MS/MS and quantify impurities using validated calibration curves.
  • Data Reporting : Use tables to summarize stability parameters (e.g., half-life, degradation products) and append raw datasets .

Advanced Research Questions

Q. How can contradictions in reported reaction mechanisms of this compound be systematically resolved?

  • Methodological Answer :

  • Literature Synthesis : Conduct a scoping review to identify conflicting hypotheses (e.g., radical vs. electrophilic pathways) .
  • Controlled Replication : Reproduce key studies using identical conditions (e.g., solvent systems, catalysts) while documenting deviations.
  • Mechanistic Probes : Use isotopic labeling (e.g., ³⁶Cl) or computational modeling (DFT) to trace reaction intermediates .

Q. What strategies optimize the regioselectivity of this compound derivatives in combinatorial synthesis?

  • Methodological Answer :

  • Experimental Design : Apply Design of Experiments (DoE) to test variables (e.g., solvent polarity, catalyst loading).
  • Analytical Workflow : Use high-resolution mass spectrometry (HRMS) and X-ray crystallography to confirm regiochemical outcomes.
  • Data Interpretation : Statistically analyze yield vs. selectivity trade-offs using ANOVA or multivariate regression .

Q. How can researchers design degradation pathway studies for this compound in environmental matrices?

  • Methodological Answer :

  • Sample Preparation : Simulate environmental conditions (e.g., aqueous hydrolysis, UV irradiation).
  • Advanced Analytics : Employ QTOF-MS/MS to identify non-target transformation products and propose degradation networks.
  • Validation : Compare experimental data with predictive models (e.g., EPI Suite) to assess ecological risks .

Methodological Considerations for Data Integrity

Q. How should conflicting spectral data for this compound be addressed in publications?

  • Answer :

  • Reanalysis : Re-examine sample preparation (e.g., solvent purity, drying methods) and instrument calibration.
  • Transparency : Disclose all experimental parameters (e.g., NMR shimming, HPLC gradients) in supplementary materials.
  • Peer Review : Invite third-party validation of anomalous results to resolve disputes .

Q. What frameworks ensure robust meta-analysis of this compound’s bioactivity data?

  • Answer :

  • Data Curation : Use PRISMA guidelines to filter studies by assay type (e.g., enzymatic inhibition, cytotoxicity).
  • Standardization : Normalize activity metrics (e.g., IC₅₀) across studies and account for methodological variability.
  • Ethical Reporting : Highlight limitations (e.g., cell line specificity) to contextualize conclusions .

Tables for Methodological Reference

Parameter Technique Key Metrics Evidence Source
Purity AssessmentHPLC-UVRetention time, peak area ratio
Degradation KineticsLC-MS/MSHalf-life (t₁/₂), degradation products
Mechanistic StudiesDFT CalculationsActivation energy, intermediate states

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